![molecular formula C17H18N4O2S B2675059 2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 898406-11-6](/img/structure/B2675059.png)

2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

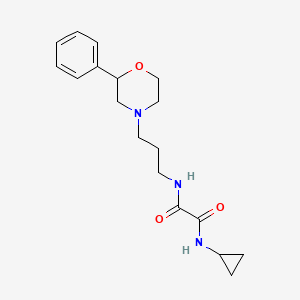

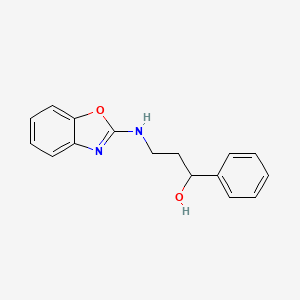

The compound “2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole” is a complex organic molecule that contains several functional groups, including a pyridine ring, a piperidine ring, and a benzimidazole ring . These functional groups are common in many pharmaceutical compounds due to their versatile chemical properties and potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a benzimidazole ring attached to a piperidine ring which is further attached to a pyridine ring via a sulfonyl group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis

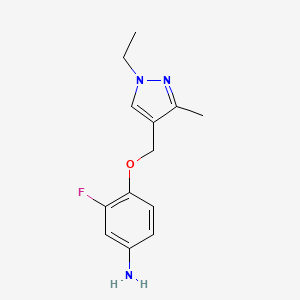

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For instance, the benzimidazole ring might undergo reactions typical of aromatic compounds, while the piperidine ring might participate in reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall charge distribution would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

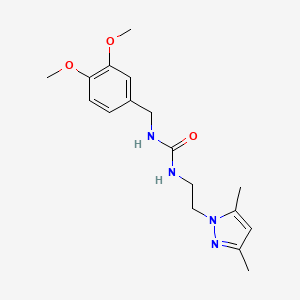

Research has led to the development of convenient synthesis methods for azolyl piperidines, which are structurally related to the compound . For instance, arylation of azoles with bromopyridines followed by reduction has been applied to benzo analogues, showcasing a methodological innovation in synthetic organic chemistry (Shevchuk et al., 2012). This approach underlines the versatility and adaptability of pyridine-based compounds in synthesis.

Antimicrobial Studies

Novel pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies demonstrate the potential of pyridine-based compounds, including benzothiazoles and pyridine sulfonamides, in contributing to new antimicrobial agents (Patel & Agravat, 2007). The structural modification and exploration of such compounds offer insights into the development of new therapeutic strategies against microbial infections.

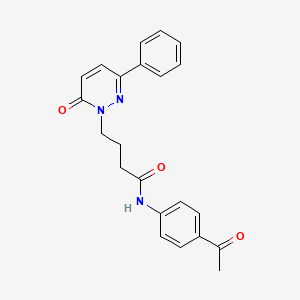

Anticandidal Activity

Imidazo[1,2-a]pyridine derivatives, closely related to the chemical compound of interest, have been synthesized and assessed for their activity against various strains of Candida. This research highlights the potential of imidazo[1,2-a]pyridine scaffolds in the development of new anticandidal therapies (Kaplancıklı et al., 2008). Such findings underscore the significance of exploring the biological activities of novel pyridine-based compounds.

Corrosion Inhibition

Benzimidazole derivatives, including those with pyridine substructures, have been studied for their efficacy as corrosion inhibitors for steel in acidic environments. These investigations provide valuable insights into the application of such compounds in protecting industrial materials, thus extending their utility beyond biomedical applications (Yadav et al., 2016). The research demonstrates the interdisciplinary nature of pyridine-based compounds, encompassing materials science and chemistry.

Eigenschaften

IUPAC Name |

2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c22-24(23,14-4-3-9-18-12-14)21-10-7-13(8-11-21)17-19-15-5-1-2-6-16(15)20-17/h1-6,9,12-13H,7-8,10-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYAZVLJNSBQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2674977.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,5-dimethoxyphenyl)amino)formamide](/img/structure/B2674979.png)

![4-(azepan-1-ylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2674986.png)

![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2674993.png)

![5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2674994.png)

![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2674999.png)